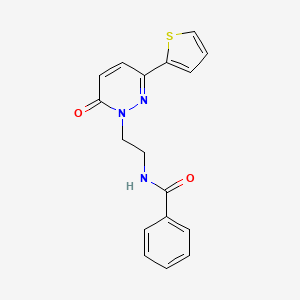
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, commonly known as OTS964, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent. It belongs to the family of pyridazinone-based compounds and is known to inhibit the activity of the serine/threonine kinase, TTK (also known as Mps1). TTK is a critical regulator of the spindle assembly checkpoint (SAC), which is responsible for ensuring the proper alignment and segregation of chromosomes during cell division. Inhibition of TTK by OTS964 leads to the accumulation of chromosomal abnormalities and eventually cell death.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives : This study involved the synthesis of various thienopyrimidine derivatives through a series of chemical reactions, resulting in compounds that exhibited pronounced antimicrobial activity. The synthesis process involved the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process and the preparation of [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine derivatives through a series of chemical reactions, including treatment with carbon disulfide, methylation, and reaction with benzhydrazide and thiosemicarbazide. Some derivatives showed significant antimicrobial properties, highlighting their potential in medical research and drug development (Bhuiyan et al., 2006).
Antiproliferative Activity and Molecular Docking
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives : This research led to the creation of novel pyridine and fused pyridine derivatives, which were then subjected to in silico molecular docking screenings and evaluated for antimicrobial and antioxidant activity. The study revealed moderate to good binding energies of the ligands on the target protein, with all the newly prepared products exhibiting antimicrobial and antioxidant activity, underscoring the potential of these compounds in therapeutic applications (Flefel et al., 2018).
Propriétés
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16-9-8-14(15-7-4-12-23-15)19-20(16)11-10-18-17(22)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPPPTXCZPOEDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2365801.png)

![1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2365804.png)
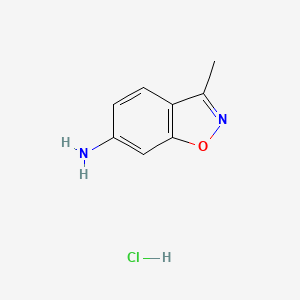
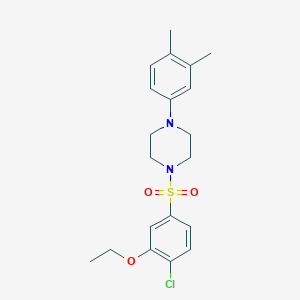
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2365808.png)
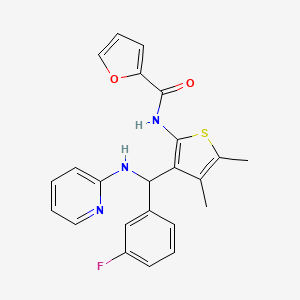
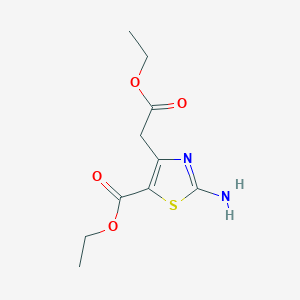
![[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone](/img/structure/B2365812.png)
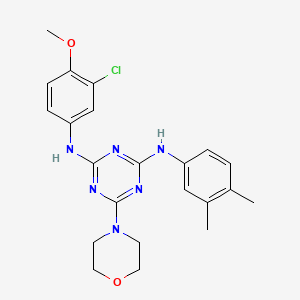

![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2365819.png)
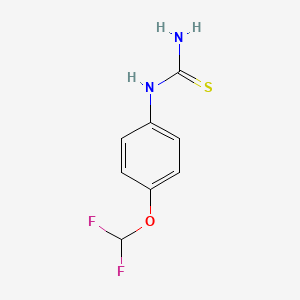
![5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2365823.png)